molecular formula C9H14ClNO B2394158 2-Methoxy-4,5-dimethylaniline hydrochloride CAS No. 857974-06-2

2-Methoxy-4,5-dimethylaniline hydrochloride

Cat. No.: B2394158
CAS No.: 857974-06-2
M. Wt: 187.67
InChI Key: LOYLDMBMHMVSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,5-dimethylaniline hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of aniline, characterized by the presence of methoxy and dimethyl groups on the aromatic ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxy-4,5-dimethylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methoxy-4,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Similar structure but lacks the dimethyl groups.

    4,5-Dimethylaniline: Similar structure but lacks the methoxy group.

    2,4-Dimethoxyaniline: Similar structure but has an additional methoxy group.

Uniqueness

2-Methoxy-4,5-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Biological Activity

2-Methoxy-4,5-dimethylaniline hydrochloride is a chemical compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃ClN₂O. Its structure features a methoxy group and two methyl groups attached to an aniline ring, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that various derivatives of methoxy-substituted anilines exhibit antimicrobial activity. For instance, compounds similar to 2-Methoxy-4,5-dimethylaniline have shown effectiveness against a range of bacterial strains.

Compound MIC (μg/mL) Target Organism
2-Methoxy-4,5-dimethylaniline4 - 8Multi-drug resistant Staphylococcus aureus
Related compounds0.5 - 1.0Mycobacterium tuberculosis strains

These findings suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that 2-Methoxy-4,5-dimethylaniline exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC₅₀ (μM) Effect
MDA-MB-231 (Breast)0.126Strong inhibitory effect on proliferation
MCF-7 (Breast)17.02Moderate growth inhibition

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as a therapeutic agent .

The biological activity of 2-Methoxy-4,5-dimethylaniline is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that methoxy-substituted anilines possess antioxidant capabilities that can protect against oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various methoxy-substituted anilines, including 2-Methoxy-4,5-dimethylaniline. The results showed promising activity against resistant strains of bacteria, with MIC values indicating effective concentrations for clinical applications .

Study on Anticancer Effects

In another study focusing on breast cancer cell lines, treatment with 2-Methoxy-4,5-dimethylaniline resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through caspase activity assays .

Properties

IUPAC Name

2-methoxy-4,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYLDMBMHMVSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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